

# Application Note: Techniques for Measuring Drisapersen Concentration in Tissue Samples

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Drisapersen*

Cat. No.: *B13920748*

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Drisapersen** (PRO051/GSK2402968) is a 2'-O-methyl phosphorothioate RNA antisense oligonucleotide designed to induce exon 51 skipping in the dystrophin pre-mRNA.[1][2][3] This mechanism aims to restore the reading frame and produce a shortened, yet functional dystrophin protein in patients with Duchenne muscular dystrophy (DMD) who have amenable mutations.[1] Accurate quantification of **Drisapersen** in tissue samples, particularly muscle biopsies, is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies, helping to establish the relationship between drug exposure, target engagement (exon skipping), and therapeutic efficacy. This document outlines the primary methodologies for measuring **Drisapersen** concentration in tissues: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Hybridization-based Enzyme-Linked Immunosorbent Assay (ELISA).

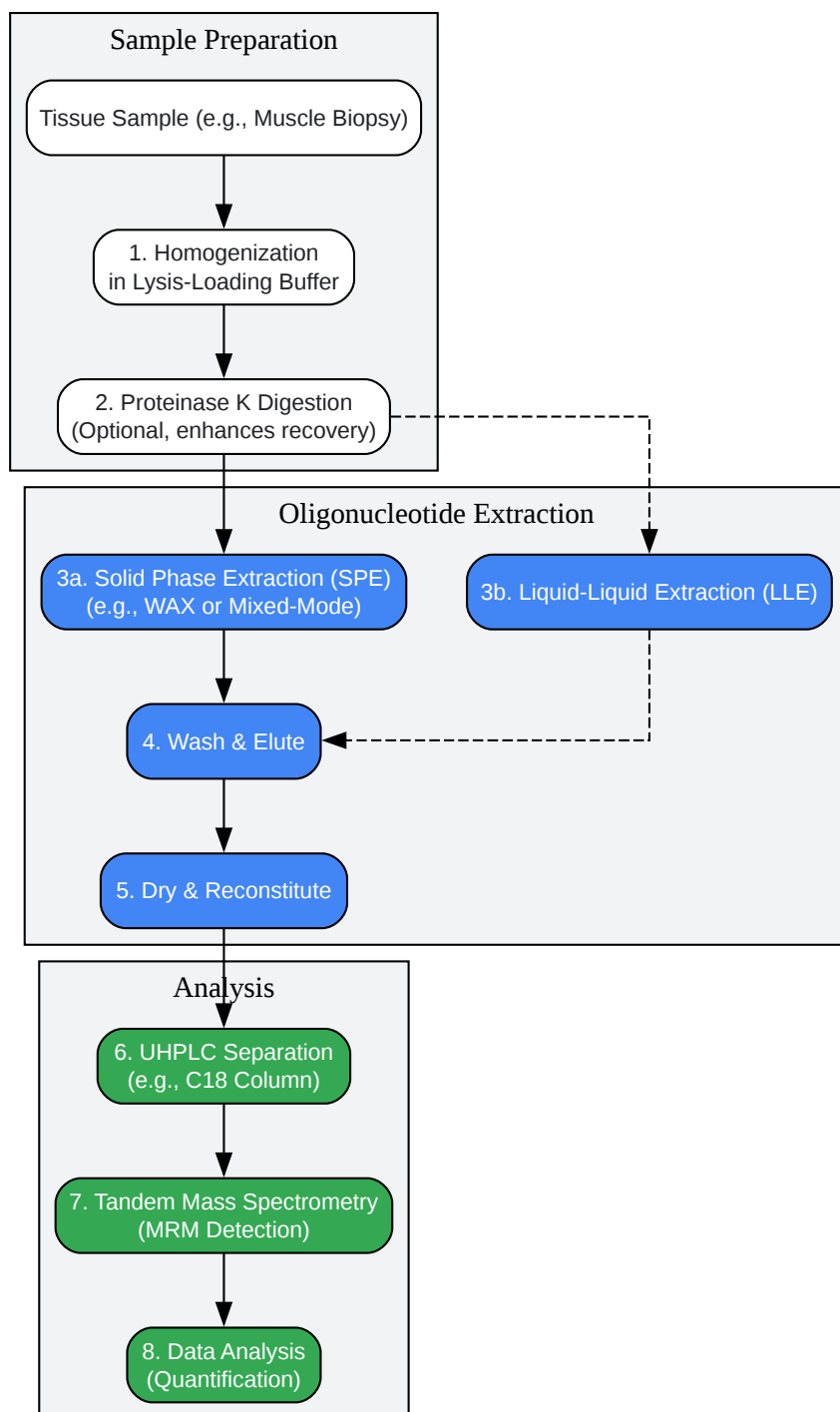
## Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and highly specific analytical technique for quantifying oligonucleotides in complex biological matrices like tissue.[4][5] The method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, allowing for precise measurement of the parent drug and its metabolites.[6]

**Principle** The process involves homogenizing the tissue, extracting the oligonucleotide from interfering substances such as proteins and lipids, separating it from other components via

liquid chromatography, and finally, detecting and quantifying it using tandem mass spectrometry.[4][7][8]

## Experimental Workflow: LC-MS/MS



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**Caption:** Workflow for **Drisapersen** quantification in tissue via LC-MS/MS.

## Detailed Protocol: LC-MS/MS

1. Tissue Homogenization a. Weigh a known mass of frozen tissue (e.g., 10-50 mg). b. Add Lysis-Loading buffer (e.g., chaotrope/detergent buffer) at a specified ratio (e.g., 1:10 w/v).[6][9] Bead homogenizers are recommended for efficient lysis of tissue samples.[9] c. Homogenize the sample until no visible tissue fragments remain. Keep samples on ice to prevent degradation.
2. Protein Digestion (Optional but Recommended) a. For tissues with high protein content, add Proteinase K to the homogenate. b. Incubate at an optimized temperature (e.g., 55°C) for a set duration to digest proteins that may interfere with extraction.[8]
3. Oligonucleotide Extraction (Choose one)
  - a. Solid Phase Extraction (SPE) - Recommended
    - i. Principle: Uses a mixed-mode or weak anion exchange (WAX) sorbent to selectively bind the negatively charged oligonucleotide backbone while allowing salts, lipids, and other contaminants to be washed away.[6][7]
    - ii. Conditioning: Condition the SPE cartridge (e.g., Clarity® OTX™) with methanol, followed by an equilibration buffer. For tissue samples, adding 0.5% Triton X-100 to the equilibration buffer is advised.[9]
    - iii. Loading: Load the tissue lysate/homogenate onto the conditioned SPE cartridge.
    - iv. Washing: Wash the cartridge with equilibration buffer to remove unbound contaminants, followed by a wash with a higher organic content buffer (e.g., 10 mM Phosphate pH 5.5/ 50% acetonitrile) to remove proteins and lipids.[6]
    - v. Elution: Elute **Drisapersen** using a high pH, high organic content buffer (e.g., 100 mM ammonium bicarbonate pH 8.0/ 40% acetonitrile).[6]
  - b. Liquid-Liquid Extraction (LLE)
    - i. Principle: A modified LLE technique can be used to partition the oligonucleotide into an aqueous phase, away from lipids and proteins.
    - ii. Procedure: While specific protocols for **Drisapersen** are proprietary, a general approach involves using ion-pairing agents (e.g., long-chain amines) and a mixture of immiscible organic and aqueous solvents to achieve separation.[4] This method has demonstrated high recovery for other antisense oligonucleotides.[4]
4. Sample Concentration a. Dry the eluted sample completely using a vacuum concentrator (e.g., SpeedVac) or by lyophilization.[6][9] b. Reconstitute the dried pellet in a known, small volume of LC-MS grade water or initial mobile phase for analysis.[6]

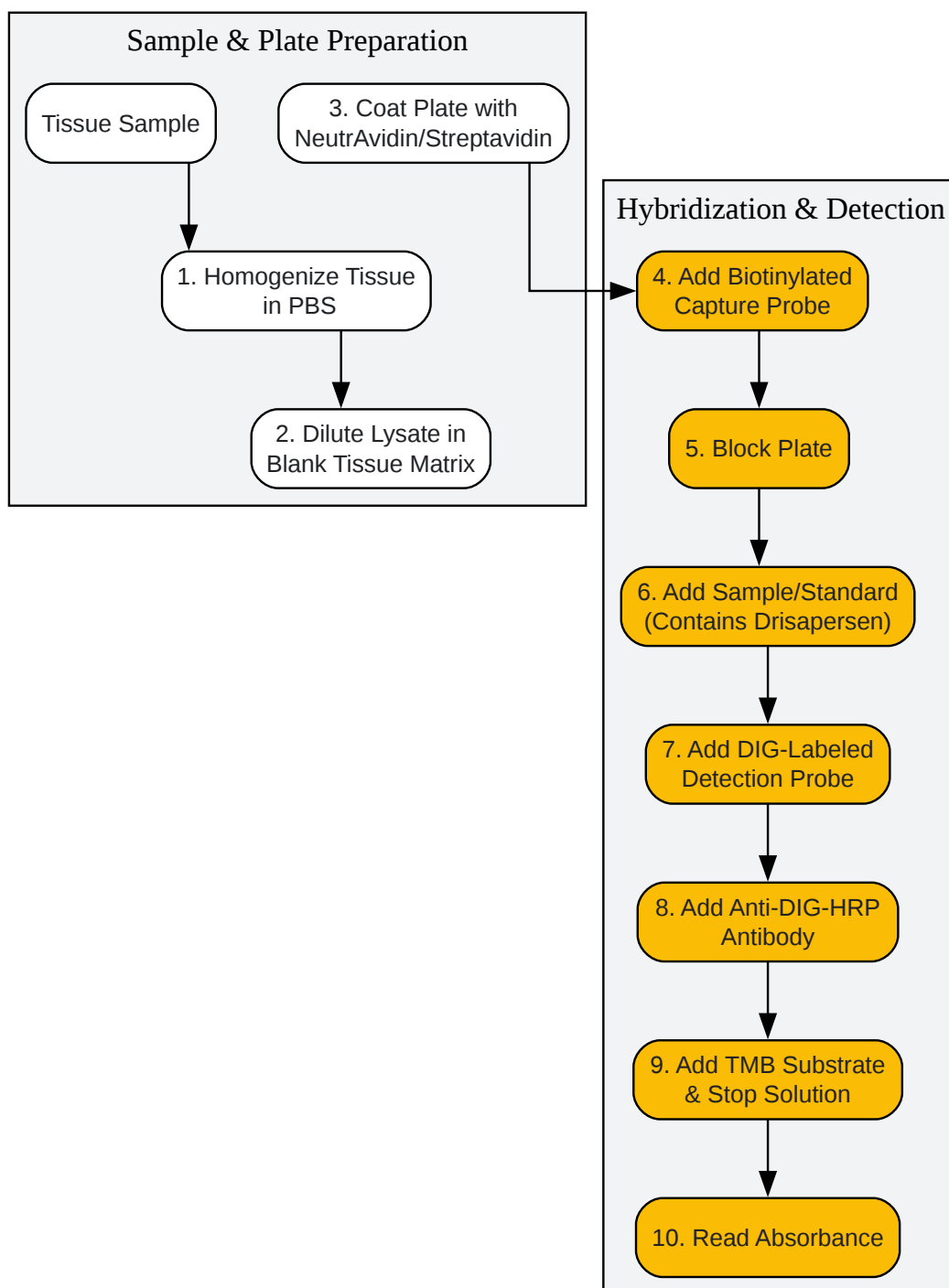
5. LC-MS/MS Analysis a. Liquid Chromatography: i. Column: Use a column suitable for oligonucleotide analysis, such as an Onyx C18 monolithic or an oligonucleotide BEH C18 column.<sup>[4]</sup> ii. Mobile Phase: Employ an ion-pairing mobile phase system, for example, Mobile Phase A: 8 mM triethylamine/ 200 mM hexafluoroisopropanol (HFIP) in water, and Mobile Phase B: Acetonitrile. iii. Gradient: Run a suitable gradient to ensure separation of **Drisapersen** from any remaining matrix components. b. Mass Spectrometry: i. Ionization: Use Electrospray Ionization (ESI) in negative ion mode. ii. Detection: Set up Multiple Reaction Monitoring (MRM) using at least three specific precursor-to-product ion transitions for **Drisapersen** to ensure specificity and accurate quantification.<sup>[4]</sup>

## Method 2: Hybridization-Ligation Based ELISA

This method offers a sensitive alternative to LC-MS/MS and can be adapted for higher throughput. It relies on the specific hybridization of complementary DNA probes to the **Drisapersen** sequence.<sup>[10][11]</sup>

Principle A sandwich hybridization assay is employed where **Drisapersen** is captured by a biotinylated probe anchored to a streptavidin-coated plate. A second, digoxigenin-labeled probe hybridizes to an adjacent sequence on the **Drisapersen** molecule. An anti-digoxigenin antibody conjugated to an enzyme (e.g., HRP) binds to the complex, and subsequent addition of a substrate produces a quantifiable colorimetric or chemiluminescent signal.

## Experimental Workflow: Hybridization ELISA



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**Caption:** Workflow for **Drisapersen** quantification via hybridization ELISA.

## Detailed Protocol: Hybridization-based ELISA

1. Tissue Lysate Preparation a. Homogenize a known weight of tissue in Phosphate-Buffered Saline (PBS) (e.g., 60 mg/mL).[10] b. Create a calibration curve by spiking known concentrations of **Drisapersen** into a blank tissue matrix (pooled homogenate from untreated control tissue).[10] c. Prepare sample dilutions in the blank tissue matrix to match the calibration curve range.[10]
2. Plate Preparation a. Coat a 96-well plate with NeutrAvidin or streptavidin and incubate overnight. b. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20). c. Add a biotinylated capture probe complementary to one end of the **Drisapersen** sequence to each well and incubate to allow binding to the plate. d. Wash away the unbound capture probe. e. Block the plate with a suitable blocking buffer to prevent non-specific binding.
3. Hybridization and Detection a. Add the prepared tissue samples and standards to the wells and incubate to allow **Drisapersen** to hybridize with the capture probe. b. Wash the plate thoroughly. c. Add a digoxigenin (DIG)-labeled detection probe complementary to the other end of the **Drisapersen** sequence and incubate. d. Wash the plate to remove the unbound detection probe. e. Add an anti-DIG antibody conjugated to Horseradish Peroxidase (HRP) and incubate. f. Wash the plate thoroughly. g. Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate until color develops. h. Stop the reaction with a stop solution (e.g., 1M H<sub>2</sub>SO<sub>4</sub>).
4. Data Analysis a. Read the absorbance at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance versus the known **Drisapersen** concentrations. c. Determine the concentration of **Drisapersen** in the tissue samples by interpolating their absorbance values from the standard curve.

## Quantitative Data Summary

The following table summarizes reported concentrations of **Drisapersen** in human muscle tissue from clinical studies.

Analytical Method	Tissue Type	Subject Population	Dosing Regimen	Measured Concentration (µg/g tissue)	Reference
Not Specified	Tibialis Anterior Muscle	DMD Patients	6 mg/kg/week	> 10 µg/g (average at week 24 and 68/72)	<a href="#">[1]</a>
Not Specified	Muscle Tissue	DMD Patients	3 mg/kg/week (for 12 weeks)	2.1 µg/g	<a href="#">[12]</a>
Not Specified	Muscle Tissue	DMD Patients	6 mg/kg/week (for 12 weeks)	5.0 µg/g	<a href="#">[12]</a>

#### Method Performance Data

Method Component	Performance Metric	Value	Reference
SPE (Clarity® OTX™)	Extraction Recovery	> 80%	<a href="#">[7]</a> <a href="#">[9]</a>
LLE (modified)	Extraction Recovery	92 ± 5%	<a href="#">[4]</a>
Hybridization ELISA	Lower Limit of Quantification (LLOQ)	~5 pM (for PMOs)	<a href="#">[11]</a>

#### Conclusion

Both LC-MS/MS and hybridization-based ELISA are viable methods for the quantification of **Drisapersen** in tissue samples. LC-MS/MS offers high specificity and the ability to simultaneously measure metabolites, making it a gold standard for regulatory submissions. Hybridization ELISA provides a sensitive and potentially higher-throughput alternative suitable for screening and preclinical studies. The choice of method depends on the specific requirements of the study, including required sensitivity, throughput, and the need for

metabolite identification. In all cases, a robust and reproducible tissue homogenization and extraction procedure is paramount to achieving accurate and reliable results.[7][8]

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- To cite this document: BenchChem. [Application Note: Techniques for Measuring Drisapersen Concentration in Tissue Samples]. BenchChem, [2025]. [Online PDF]. Available



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